Tris[2-(isopropylamino)ethyl]amine
Overview
Description
Tris[2-(isopropylamino)ethyl]amine is a type of amine ligand that can be used in various chemical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar trisubstituted amine compounds and their properties. For instance, tris(2-pyridylmethyl)amine-based ligands have been studied for their ability to selectively bind zinc ions and exhibit fluorescence enhancement upon binding . Similarly, tris(4-hydroxy-3,5-diisopropylbenzyl)amine has been synthesized and used to form novel trinuclear titanium complexes, which have shown higher activities towards styrene polymerization compared to mononuclear systems .
Synthesis Analysis
The synthesis of trisubstituted amine compounds involves the reaction of appropriate precursors under specific conditions. For example, tris(4-hydroxy-3,5-diisopropylbenzyl)amine was synthesized by reacting 2,6-diisopropylphenol and hexamethylenetetramine in the presence of p-toluenesulfonic acid or paraformaldehyde . This method could potentially be adapted for the synthesis of Tris[2-(isopropylamino)ethyl]amine by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of trisubstituted amines can be complex and is often characterized by techniques such as single crystal X-ray diffraction. For instance, the solid-state structure of tris(4-hydroxy-3,5-diisopropylbenzyl)amine was determined using this method . The molecular structure can influence the compound's reactivity and its ability to form complexes with metals or other entities.
Chemical Reactions Analysis
Trisubstituted amines can participate in various chemical reactions, often acting as ligands to form complexes with metal ions. The papers describe the formation of complexes with zinc , titanium , zirconium, and tantalum . These complexes can have applications in areas such as fluorescence sensing, catalysis, and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of trisubstituted amines, such as solubility, stability, and reactivity, are crucial for their practical applications. For example, the introduction of methoxy groups into the chromophore of a tris(2-pyridylmethyl)amine-based ligand enhanced its fluorescence significantly, making it suitable for fluorescence microscopy in living cells . The swelling behavior and drug release properties of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine were also investigated, demonstrating pH and temperature-responsive behavior .
Scientific Research Applications
Drug Delivery and Hydrogel Applications
- Chitosan Hydrogels for Drug Delivery: Tris[2-(2-formylphenoxy)ethyl]amine is used as a cross-linker in chitosan hydrogels, demonstrating pH- and thermo-responsive properties. These hydrogels show potential in targeted drug delivery and sustaining the release of drugs, enhancing bioavailability (Karimi et al., 2018).
Polymer Chemistry
- Economical and Efficient Polymerization Process: Tris(2-aminoethyl)amine (TREN) is an effective replacement for Me6-TREN in metal-catalyzed living radical polymerization, offering cost benefits and efficiency for technological applications (Moreno et al., 2017).
- Atom Transfer Radical Polymerization: Tris[2-(dimethylamino)ethyl]amine is used as a ligand in copper-catalyzed atom transfer radical addition (ATRA) processes, aiding in efficient polymerization and control of molecular weights (Eckenhoff & Pintauer, 2011).
- RAFT Synthesis of pH-Responsive Polymers: Tris[2-(dimethylamino)ethyl]amine is involved in the synthesis of pH-responsive triblock copolymers, useful for applications in biomedical fields (Xu et al., 2008).
Chemistry and Material Science
- Siderophore Model Systems and Coordination Polymers: Tris[2-(dimethylamino)ethyl]amine is used in the synthesis of siderophore model systems and coordination polymers, contributing to understanding iron binding and complexation (Matsumoto et al., 2001).
- Synthesis and Characterization of Energetic Materials: The compound is used in the synthesis of energetic materials like gas-generating agents, highlighting its potential in pyrotechnical applications (Hartdegen et al., 2009).
Environmental Applications
- Degradation of Environmental Pollutants: Tris[2-(dimethylamino)ethyl]amine is involved in the degradation kinetics of environmental pollutants, contributing to effective water treatment processes (Acero et al., 2000).
Safety And Hazards
properties
IUPAC Name |
N-propan-2-yl-N',N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36N4/c1-13(2)16-7-10-19(11-8-17-14(3)4)12-9-18-15(5)6/h13-18H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXOJXQJNMJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(CCNC(C)C)CCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578082 | |
Record name | N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(isopropylamino)ethyl]amine | |
CAS RN |
157794-54-2 | |
Record name | N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[2-(isopropylamino)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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